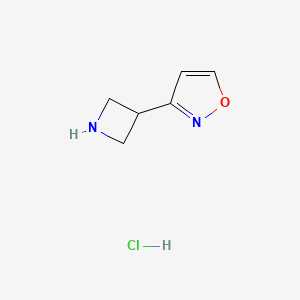
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Azetidin-3-yl)-1,2-oxazole hydrochloride” is a complex organic molecule. It likely contains an azetidine ring, which is a four-membered heterocyclic compound with three carbon atoms and one nitrogen atom . The oxazole ring is a five-membered aromatic ring with two heteroatoms, one of which is oxygen and the other is nitrogen . The hydrochloride indicates that the compound is a hydrochloride salt .
Synthesis Analysis
While specific synthesis methods for “3-(Azetidin-3-yl)-1,2-oxazole hydrochloride” were not found, there are general methods for synthesizing azetidine derivatives. For instance, the starting N-Boc-azetidin-3-ylidene acetate can be obtained from N-Boc azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Scientific Research Applications
Anti-Tubercular Activity
Research indicates that azetidinone derivatives, including those similar to 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride, have shown promising anti-tubercular activity. A study by Thomas, George, and Harindran (2014) synthesized novel azetidinone analogues and evaluated their effectiveness against Mycobacterium tuberculosis, demonstrating significant anti-tubercular properties (Thomas, George, & Harindran, 2014).
Antimicrobial and Antifungal Activity
Compounds similar to 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride have been assessed for antimicrobial and antifungal activities. Mistry and Desai (2006) synthesized azetidinone derivatives and screened them for their antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans (Mistry & Desai, 2006).
Drug Discovery Applications
A study by Duncton et al. (2009) demonstrated the use of azetidin-3-yl groups, similar to those in 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride, in drug discovery. They employed a radical addition method to introduce azetidine into heteroaromatic systems found in drugs like the EGFR inhibitor gefitinib (Duncton et al., 2009).
Application in Synthesis of Novel Compounds
Mohite and Bhaskar (2011) synthesized new azetidinone derivatives and evaluated their antimicrobial activity, demonstrating the potential of 3-(Azetidin-3-yl)-1,2-oxazole hydrochloride in synthesizing biologically active compounds (Mohite & Bhaskar, 2011).
properties
IUPAC Name |
3-(azetidin-3-yl)-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-9-8-6(1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHBBLGJOCKJDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NOC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yl)-1,2-oxazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1449980.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)
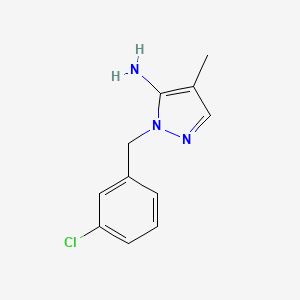
![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)
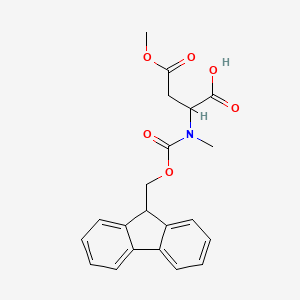
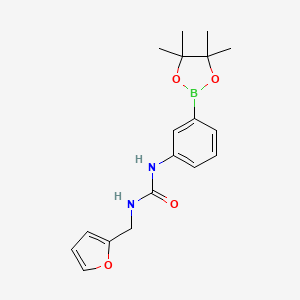
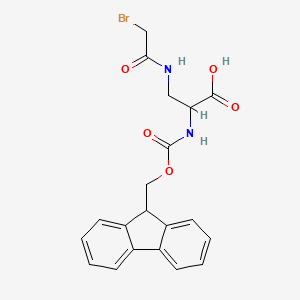
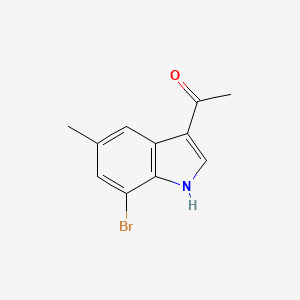

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)
![1-[1-(Propan-2-yl)piperidin-4-yl]piperazine](/img/structure/B1449998.png)

![[3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraen-1-yl]triphenyl-phosphonium sulfate](/img/structure/B1450001.png)